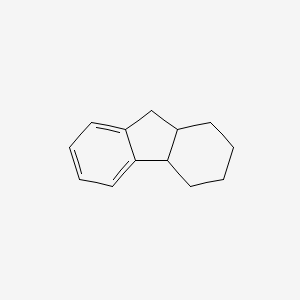

2,3,4,4a,9,9a-Hexahydro-1H-fluorene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1559-97-3 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

2,3,4,4a,9,9a-hexahydro-1H-fluorene |

InChI |

InChI=1S/C13H16/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7,11,13H,2,4,6,8-9H2 |

InChI Key |

OSJFWOVKJZKBOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4,4a,9,9a Hexahydro 1h Fluorene and Its Framework Derivatives

Cyclization Reactions in Hexahydrofluorene Scaffold Construction

The formation of the central five-membered ring fused to a cyclohexene (B86901) and a benzene (B151609) ring is the cornerstone of hexahydrofluorene synthesis. Various intramolecular and intermolecular cyclization strategies have been developed to achieve this transformation efficiently.

Intramolecular Carbon-Carbon Bond Forming Strategies

Intramolecular reactions that form a key carbon-carbon bond are among the most powerful methods for constructing the hexahydrofluorene framework. These strategies often offer high levels of control over the resulting stereochemistry.

Acid-catalyzed cyclizations represent a fundamental approach to the synthesis of the hexahydrofluorene core. Typically, these reactions involve the generation of a carbocation intermediate from a suitably functionalized precursor, which then undergoes an intramolecular electrophilic attack on an aromatic ring to close the five-membered ring. The regiochemistry of this cyclization is dictated by the position of the activating and directing groups on the aromatic ring, while the stereochemistry of the newly formed chiral centers is influenced by the geometry of the starting material and the reaction conditions. youtube.comresearchgate.net

For instance, the cyclization of certain epoxy-alkenes can be initiated by protonation of the epoxide oxygen, leading to a carbocation that is then trapped by an intramolecular alkene, forming the cyclopentane (B165970) ring of the hexahydrofluorene system. youtube.com The substitution pattern on the alkene and the stereochemistry of the epoxide play a crucial role in determining the final stereochemical outcome. researchgate.net Control over regio- and stereochemistry is paramount in these reactions, as it dictates the spatial arrangement of substituents on the final hexahydrofluorene framework. researchgate.net

| Starting Material Type | Acid Catalyst | Key Intermediate | Factors Influencing Control |

| Aryl-substituted alkenes | Brønsted or Lewis acids | Carbocation | Substitution pattern, reaction temperature |

| Diene-containing precursors | Protic acids | Allylic cation | Conformation of the diene |

| Epoxy-alkenes | H+ | Protonated epoxide | Stereochemistry of the epoxide |

Palladium catalysis has emerged as a versatile tool for the synthesis of complex polycyclic frameworks, including hexahydrofluorene derivatives. nih.govacs.org Palladium-catalyzed cycloaddition reactions, such as the formal [5+3] cycloaddition of bicyclobutanes with vinyl oxiranes, can generate bridged bicyclic systems that can be further elaborated to the hexahydrofluorene core. acs.org

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, can also be adapted for the synthesis of hexahydrofluorene systems. organic-chemistry.orgyoutube.com In a "diverted" or reductive Heck reaction, the typical β-hydride elimination step is suppressed, and the palladium-alkyl intermediate is instead trapped intramolecularly. nih.gov This approach allows for the formation of new carbon-carbon bonds and the construction of the five-membered ring. For example, an intramolecular reductive Heck reaction of an aryl halide tethered to a cyclohexene moiety can effectively construct the hexahydrofluorene skeleton. nih.gov The choice of ligands, additives, and reaction conditions is critical for directing the reaction towards the desired cyclization pathway and controlling the stereoselectivity. rsc.org

| Reaction Type | Palladium Catalyst | Ligand | Key Features |

| [5+3] Cycloaddition | Pd(0) complex | dppb | Forms eight-membered rings, regioselective. acs.org |

| Reductive Heck Reaction | Pd(OAc)2 | Phosphine (B1218219) ligands | Suppresses β-hydride elimination, forms C(sp3)-C(sp3) bonds. nih.gov |

| Tandem Suzuki Coupling/Cyclization | Pd(OAc)2 | PPh3 | One-pot synthesis from readily available starting materials. nih.gov |

Intramolecular Friedel-Crafts reactions provide a classical yet effective method for the annulation of the five-membered ring onto the aromatic portion of the hexahydrofluorene precursor. rsc.org This approach typically involves the use of a Lewis acid to activate a suitable electrophile, such as an acyl halide or an alkyl halide, which is tethered to a biphenyl (B1667301) system. The subsequent intramolecular electrophilic aromatic substitution leads to the formation of the fluorene (B118485) core.

A notable example involves the use of dichloromethyl methyl ether (Cl2CHOMe) and titanium tetrachloride (TiCl4) to effect a cyclobenzylation of biphenyl precursors. rsc.org This method allows for the construction of the fluorene ring system under relatively mild conditions. The regioselectivity of the cyclization is directed by the substitution pattern on the biphenyl starting material.

Ring-Closing Metathesis and Related Olefin Cyclization Routes

Ring-closing metathesis (RCM) has become a powerful and widely adopted strategy for the synthesis of cyclic and polycyclic systems. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org

In the context of hexahydrofluorene synthesis, a diene precursor containing both the cyclohexene and a tethered alkene on the aromatic portion can undergo RCM to form the central five-membered ring. The efficiency and stereoselectivity of the RCM reaction are influenced by the nature of the catalyst, the length and flexibility of the tether connecting the two olefins, and the reaction conditions. nih.govmsu.edu While highly effective, challenges such as undesired olefin isomerization can sometimes occur, which can be mitigated through the use of specific catalysts or additives. nih.gov

Other olefin cyclization routes, such as photoinduced cyclizations, can also be employed. For instance, the photocatalyzed cyclization of certain dienes can lead to the formation of the hexahydrofluorene framework. acs.org

Functionalization and Derivatization Strategies for Hexahydrofluorene Systems

Once the core 2,3,4,4a,9,9a-hexahydro-1H-fluorene structure is established, further functionalization and derivatization are often necessary to access a diverse range of analogs with specific properties. These modifications can be directed at either the aromatic or the alicyclic portions of the molecule.

The synthesis of methoxy (B1213986) and hydroxy analogues of 1,2,3,4,4a,9a-hexahydro-4a-fluorenamine, for example, has been achieved to probe binding site topography in biological systems. elsevierpure.com This highlights the importance of developing synthetic routes that allow for the introduction of various functional groups. The construction of a rigid methano-bridged derivative, 2,3,4,4a,9,9a-hexahydro-3,9-methano-1H-indeno[2,1-c]pyridine, further illustrates the diverse structural modifications that can be achieved. rsc.org

Functionalization can be achieved through various standard organic transformations. For example, the aromatic ring can be subjected to electrophilic aromatic substitution reactions to introduce substituents such as nitro groups, halogens, or acyl groups. The alicyclic rings can be functionalized through reactions such as halogenation, oxidation, or reduction. The development of stereoselective methods for the functionalization of olefins is also crucial for introducing new functionalities with defined stereochemistry. mdpi.com

| Reaction Type | Reagents | Position of Functionalization |

| Nitration | HNO3/H2SO4 | Aromatic ring |

| Halogenation | NBS, NCS | Aromatic or allylic positions |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Aromatic ring |

| Reduction | H2/Pd | Alkene in cyclohexene ring |

| Oxidation | m-CPBA | Alkene in cyclohexene ring |

Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon (C-C) bonds, a crucial step in the synthesis of many complex organic molecules. thermofisher.comrsc.org These reactions have become indispensable in modern organic synthesis. thermofisher.com

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form C-C bonds with high efficiency and functional group tolerance. thermofisher.comfishersci.co.uklibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. thermofisher.comlibretexts.org A key advantage of the Suzuki-Miyaura reaction is the use of boronic acids, which are less toxic and more environmentally friendly than the organotin compounds used in Stille coupling. thermofisher.comlibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. thermofisher.com The reaction is initiated by the oxidative addition of an organic halide to a palladium(0) catalyst, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. This step is often accelerated by the presence of a base. thermofisher.com The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. thermofisher.com

The reaction conditions for Suzuki-Miyaura coupling are generally mild, and a wide variety of starting materials are commercially available. fishersci.co.uk The reaction's versatility is further enhanced by its compatibility with aqueous solvents, which aligns with the principles of green chemistry. fishersci.co.uk

Recent advancements have focused on developing highly active catalyst systems that can promote the cross-coupling of a broad range of substrates, including heteroarylboronic acids, under a single set of reaction conditions. nih.gov For instance, the use of sterically bulky and electron-rich phosphine ligands, such as SPhos and XPhos, in combination with palladium precatalysts, has proven effective for coupling various heteroarylboronic acids with aryl and heteroaryl halides. nih.gov

Table 1: Key Features of the Suzuki-Miyaura Cross-Coupling Reaction

| Feature | Description |

| Catalyst | Typically a Palladium(0) complex. thermofisher.comfishersci.co.uk |

| Reactants | Organoboron compound (e.g., boronic acid, boronate ester) and an organic halide or triflate. thermofisher.comlibretexts.org |

| Key Steps | Oxidative addition, transmetalation, and reductive elimination. thermofisher.com |

| Advantages | Mild reaction conditions, low toxicity of reagents, wide functional group tolerance, and commercial availability of starting materials. thermofisher.comfishersci.co.uk |

| Recent Developments | Use of highly active catalysts and ligands for broader substrate scope. nih.gov |

Beyond the Suzuki-Miyaura reaction, several other transition metal-catalyzed cross-coupling reactions are instrumental in the synthesis of fluorene derivatives and other complex organic molecules. These reactions, pioneered by chemists like Heck, Negishi, and Ullmann, have significantly expanded the toolkit of synthetic chemists. thermofisher.com

The Heck reaction , discovered independently by Tsutomu Mizoroki and Richard F. Heck, involves the palladium-catalyzed reaction of aryl, benzyl, or styryl halides with alkenes. thermofisher.com This reaction is highly valued for its tolerance of a wide array of functional groups, including esters, ethers, carboxylic acids, and nitriles. thermofisher.com

The Negishi cross-coupling reaction utilizes organozinc reagents in the presence of a palladium or nickel catalyst. thermofisher.com This method offers excellent reactivity, yield, and stereoselectivity and demonstrates improved functional group tolerance compared to earlier methods that used more electropositive metals like lithium and magnesium. thermofisher.com

The Ullmann reaction , one of the earliest discovered coupling reactions, traditionally involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl compound. thermofisher.com While requiring high temperatures, modifications to this reaction have improved its efficiency and expanded its scope to include the synthesis of unsymmetrical biaryls. thermofisher.com

More recently, copper has also been explored as a catalyst in Suzuki-Miyaura type couplings. For example, a combination of copper iodide and phenanthroline can effectively catalyze the cross-coupling of highly fluorinated aryl boronate esters with aryl iodides and bromides. researchgate.net

Table 2: Comparison of Key Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Catalyst | Key Reactants | Bond Formed |

| Suzuki-Miyaura | Palladium thermofisher.comfishersci.co.uk | Organoboron compound + Organic halide/triflate thermofisher.comlibretexts.org | C(sp²) - C(sp²) |

| Heck | Palladium thermofisher.com | Alkene + Aryl/vinyl halide thermofisher.com | C=C - C(aryl/vinyl) |

| Negishi | Palladium or Nickel thermofisher.com | Organozinc compound + Organic halide thermofisher.com | C - C |

| Ullmann | Copper thermofisher.com | Two Aryl halides thermofisher.com | C(aryl) - C(aryl) |

Regioselective Introduction of Functional Groups onto the Hexahydrofluorene Nucleus

The ability to introduce functional groups at specific positions on the hexahydrofluorene core is crucial for tailoring the properties of the resulting molecules for various applications. researchgate.netnih.gov The synthesis of 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes, for instance, highlights the importance of regioselectivity in creating functional materials. nih.gov These compounds can be designed to act as artificial receptors for ions and neutral substrates, with their binding properties and fluorescence responses being highly dependent on the nature and position of the substituents. nih.gov

Synthetic strategies often involve multi-step pathways starting from appropriately substituted fluorene precursors. For example, 2,4,7-tris(bromomethyl)-9,9-dialkyl-9H-fluorenes can serve as versatile intermediates for introducing a variety of functional groups at the 2, 4, and 7 positions. nih.gov

Asymmetric Synthetic Approaches to Enantiopure Hexahydrofluorene Scaffolds

The development of asymmetric synthetic methods to produce enantiomerically pure compounds is a major focus in modern organic chemistry, particularly for applications in medicinal chemistry and materials science. rsc.orgrsc.org For the hexahydrofluorene framework, achieving enantiopurity allows for the investigation of stereospecific interactions and properties.

Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. rsc.org For example, the enantioselective [3+2] annulation protocol using a quinine-derived urea (B33335) catalyst to create complex spiro[benzofuran-pyrrolidine]indolinedione architectures demonstrates a powerful approach to controlling stereochemistry. rsc.org While not directly applied to hexahydrofluorene in the provided context, such methodologies highlight the potential for developing asymmetric routes to this scaffold.

Convergent and Divergent Synthetic Pathways to Complex Hexahydrofluorene Structures

The construction of complex molecules based on the hexahydrofluorene framework can be approached through either convergent or divergent synthetic strategies.

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.gov This is a powerful strategy for creating a library of related compounds for structure-activity relationship studies. The synthesis of various 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes from a common brominated precursor is an excellent example of a divergent approach. nih.gov

Chemical Reactivity and Mechanistic Pathways of 2,3,4,4a,9,9a Hexahydro 1h Fluorene Systems

Electrophilic and Nucleophilic Substitution Reactions on the Hexahydrofluorene Framework

The hexahydrofluorene system contains two distinct regions for potential substitution reactions: the aromatic ring and the saturated aliphatic rings.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the hexahydrofluorene core is susceptible to electrophilic aromatic substitution (SEAr) due to its high electron density. wikipedia.orgfsu.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution is directed by the activating and directing effects of the fused aliphatic ring system. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgscribd.com The specific conditions for these reactions on the hexahydrofluorene skeleton would be analogous to those used for other activated aromatic compounds.

Nucleophilic Aliphatic Substitution: The saturated portion of the hexahydrofluorene molecule does not undergo nucleophilic substitution as readily as alkyl halides or other activated substrates. However, if a leaving group, such as a halide or a tosylate, is introduced onto the aliphatic framework, nucleophilic substitution can occur. ksu.edu.samasterorganicchemistry.com These reactions would likely proceed via either an SN1 or SN2 mechanism, depending on the substitution pattern (primary, secondary, tertiary carbon), the nature of the leaving group, the strength of the nucleophile, and the solvent. ksu.edu.savanderbilt.edu For instance, a derivative like 7-bromo-1H-fluoren-9-ol, 2,3,4,4a,9,9a-hexahydro- could potentially undergo nucleophilic substitution at the carbon bearing the bromine atom. chembk.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzene ring of the hexahydrofluorene system is generally difficult and requires the presence of strong electron-withdrawing groups on the aromatic ring, which are not present in the parent compound. masterorganicchemistry.com Therefore, such reactions are not a typical pathway for this molecule unless it is further functionalized.

| Reaction Type | Reagents | Potential Product | Mechanism |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-2,3,4,4a,9,9a-hexahydro-1H-fluorene | Electrophilic Aromatic Substitution |

| Bromination | Br₂/FeBr₃ | Bromo-2,3,4,4a,9,9a-hexahydro-1H-fluorene | Electrophilic Aromatic Substitution |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-2,3,4,4a,9,9a-hexahydro-1H-fluorene | Electrophilic Aromatic Substitution |

| Nucleophilic Substitution (on a derivatized framework) | Nucleophile (e.g., OH⁻, CN⁻) on a halo-derivative | Substituted hexahydrofluorene derivative | SN1 or SN2 |

Oxidation and Reduction Chemistry of Hexahydrofluorene Derivatives

The distinct saturated and unsaturated portions of the hexahydrofluorene molecule allow for selective oxidation and reduction reactions.

Oxidation: The aliphatic portion of the hexahydrofluorene skeleton can be oxidized under various conditions. Strong oxidizing agents can potentially lead to the cleavage of the C-C bonds in the saturated rings. A more controlled and synthetically useful oxidation is the dehydrogenation of the hexahydrofluorene to form a more aromatic fluorene (B118485) system. This can be achieved using catalysts such as palladium on carbon (Pd/C) at elevated temperatures. The benzylic positions (carbons adjacent to the aromatic ring) are particularly susceptible to oxidation. For instance, oxidation could potentially introduce a carbonyl group at the C9 position to form a hexahydrofluorenone derivative.

Reduction: The aromatic ring of the hexahydrofluorene can be reduced under forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst. This would lead to the formation of the fully saturated perhydrofluorene. More commonly, derivatives of hexahydrofluorene containing reducible functional groups can be selectively reduced. For example, a nitro group introduced via electrophilic substitution can be reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation. mnstate.edu Similarly, a carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. youtube.com

| Reaction Type | Reagents | Substrate | Potential Product |

|---|---|---|---|

| Dehydrogenation (Oxidation) | Pd/C, heat | 2,3,4,4a,9,9a-Hexahydro-1H-fluorene | Fluorene or partially aromatized fluorenes |

| Aromatic Ring Reduction | H₂, Rh/C, high pressure | This compound | Perhydrofluorene |

| Nitro Group Reduction | Sn/HCl or H₂/Pd-C | Nitro-hexahydrofluorene derivative | Amino-hexahydrofluorene derivative |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Hexahydrofluorenone derivative | Hexahydrofluorenol derivative |

Rearrangement Reactions and Elimination Pathways in Hexahydrofluorenes

The saturated carbocyclic framework of hexahydrofluorene can participate in rearrangement and elimination reactions, particularly when carbocation intermediates are formed.

Rearrangement Reactions: In the presence of strong acids, carbocations can be generated on the aliphatic portion of the hexahydrofluorene skeleton. These carbocations can undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocation intermediates. libretexts.org These rearrangements are driven by the thermodynamic stability of the resulting carbocation, with tertiary carbocations being more stable than secondary, which are more stable than primary. Such rearrangements can lead to skeletal isomerization of the hexahydrofluorene framework.

Elimination Pathways: If a suitable leaving group is present on the saturated rings of a hexahydrofluorene derivative, an elimination reaction can be induced by a base to form a double bond. masterorganicchemistry.com These reactions typically follow either an E1 or E2 mechanism. The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. masterorganicchemistry.comyoutube.com For example, the dehydration of a hexahydrofluorenol derivative under acidic conditions would proceed via an elimination pathway to yield a tetrahydrofluorene. libretexts.org

Reactivity of Peripheral Functional Groups on the Hexahydrofluorene Skeleton

The chemical reactivity of a substituted hexahydrofluorene derivative is largely influenced by the nature of its functional groups. fsu.edupressbooks.pub The hexahydrofluorene core can be considered a scaffold, and the chemistry of the attached functional groups will generally mirror their characteristic reactions in simpler molecules. fsu.edu

For example:

A hydroxyl group on the aliphatic portion can be oxidized to a ketone or undergo substitution reactions after conversion to a better leaving group (e.g., a tosylate). fsu.edu

An amino group on the aromatic ring can be diazotized and subsequently replaced by a variety of other functional groups.

A carboxylic acid group can be converted to esters, amides, or acid chlorides using standard methods. pressbooks.pub

A methyl group , such as in 3-methyl-2,3,4,4a,9,9a-hexahydro-1H-fluorene, could potentially undergo radical halogenation at the benzylic position if one were present. nih.gov

The reactivity of these functional groups can sometimes be influenced by the steric bulk of the hexahydrofluorene skeleton.

Stereochemical and Conformational Analysis of 2,3,4,4a,9,9a Hexahydro 1h Fluorene

Diastereoselectivity and Enantioselectivity in Synthetic Transformations

The synthesis of 2,3,4,4a,9,9a-hexahydro-1H-fluorene and its derivatives often involves reactions that can lead to the formation of multiple stereoisomers. The control of diastereoselectivity and enantioselectivity is therefore a critical aspect of their synthesis.

One common synthetic approach involves the Diels-Alder reaction. For instance, the reaction of an appropriately substituted methyl indene-3-carboxylate with butadiene can be employed to construct the hexahydrofluorene skeleton. elsevierpure.com The stereochemical outcome of this cycloaddition is governed by the principles of orbital symmetry and steric interactions, often resulting in a specific diastereomer.

Further transformations on the hexahydrofluorene core can also be highly stereoselective. For example, the synthesis of certain rigid azabenzotricyclodecane systems derived from the 2,3,4,4a,9,9a-hexahydro-3,9-methano-1H-indeno[2,1-c]pyridine framework has been reported. rsc.org The construction of these complex molecules relies on stereocontrolled reaction pathways.

The development of enantioselective syntheses is crucial for accessing specific stereoisomers with desired biological activities. Chiral catalysts and auxiliaries are often employed to influence the stereochemical course of reactions. The Cahn-Ingold-Prelog priority rules are fundamental in assigning the absolute configuration (R/S) of stereocenters within the hexahydrofluorene molecule. youtube.com

The table below summarizes key synthetic transformations and their stereochemical outcomes.

| Reaction | Reactants | Product | Stereochemical Aspect |

| Diels-Alder Reaction | Substituted methyl indene-3-carboxylate, Butadiene | Methoxy (B1213986) and Hydroxy Analogues of 1,2,3,4,4a,9a-Hexahydro-4a-fluorenamine | Leads to specific diastereomers based on reaction conditions. elsevierpure.com |

| Cyclization | Not specified | 2,3,4,4a,9,9a-hexahydro-3,9-methano-1H-indeno[2,1-c]pyridine | Results in a rigid polycyclic system with defined stereochemistry. rsc.org |

| Boron Trifluoride Catalyzed Reaction | 9-(phenylethynyl)-9H-fluoren-9-ols, 2-aminobenzamides | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides | Yields highly functionalized and conjugated products with specific (Z)-stereochemistry. thieme-connect.de |

Conformational Isomerism and Dynamic Studies of Hexahydrofluorene Rings

The non-aromatic portion of the this compound molecule, which is a cyclohexane (B81311) ring, can adopt various conformations, primarily the chair, boat, and twist-boat forms. The interconversion between these conformations is a dynamic process influenced by the substitution pattern and steric interactions within the molecule.

Dynamic studies, often employing techniques like variable temperature nuclear magnetic resonance (VT-NMR) and computational modeling, are used to investigate the conformational dynamics of such ring systems. These studies can provide information on the energy barriers for ring inversion and the relative populations of different conformers. For instance, studies on analogous cyclohexane systems have shown that steric repulsion between substituents can lower the energy barrier for ring inversion, leading to more dynamic structures. nih.gov The dynamic behavior and conformational entropy can play a crucial role in determining the reactivity of molecules with flexible ring systems. nih.gov

The conformational preferences of the hexahydrofluorene ring system can be influenced by the presence of substituents. The orientation of these substituents (axial vs. equatorial) can have a profound effect on the molecule's stability and reactivity.

| Isomer | Key Conformational Feature | Dynamic Aspect |

| cis-2,3,4,4a,9,9a-Hexahydro-1H-fluorene | Bent and relatively rigid structure due to the cis-fusion of the rings. nist.gov | Generally exhibits a higher energy barrier for ring inversion compared to more flexible systems. |

| trans-2,3,4,4a,9,9a-Hexahydro-1H-fluorene | More linear and potentially more flexible structure compared to the cis-isomer. | May exhibit more complex dynamic behavior with interconversion between different conformations. |

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of the this compound core plays a pivotal role in directing the course of subsequent chemical reactions. The spatial arrangement of atoms and functional groups dictates the accessibility of reactive sites and can lead to highly selective transformations.

For example, the rigid conformation of certain hexahydrofluorene derivatives can be exploited to achieve high levels of stereocontrol in reactions at adjacent positions. The existing stereocenters can direct the approach of reagents from a specific face of the molecule, leading to the preferential formation of one diastereomer over others. This principle is fundamental in asymmetric synthesis, where a chiral molecule is used to transfer its stereochemical information to a new stereocenter.

The development of conformationally rigid analogues of biologically active molecules, such as phencyclidine (PCP), has provided valuable insights into their binding conformations and the topography of their receptor binding sites. elsevierpure.com By synthesizing and evaluating a series of stereochemically defined hexahydrofluorene analogues, researchers can probe the specific steric and electronic requirements for high-affinity binding.

Furthermore, the stereochemistry of the starting material can influence the mechanism and outcome of a reaction. For instance, in a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides, the reaction proceeds to give (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides with high selectivity. thieme-connect.de This stereochemical outcome is a direct consequence of the reaction mechanism and the spatial arrangement of the reacting partners.

The following table highlights the influence of stereochemistry on reaction outcomes:

| Starting Material Stereochemistry | Reaction Type | Outcome | Significance |

| Defined stereocenters in a rigid hexahydrofluorene core | Asymmetric synthesis | High diastereoselectivity | Allows for the synthesis of specific stereoisomers with desired properties. |

| Conformationally rigid hexahydrofluorene analogues | Receptor binding studies | Information on binding conformation and receptor topography | Aids in the rational design of more potent and selective ligands. elsevierpure.com |

| (Z)- or (E)- configuration in starting materials | Stereospecific reactions | Retention or inversion of stereochemistry in the product | Demonstrates the direct influence of substrate stereochemistry on the reaction pathway. |

Computational and Theoretical Investigations of 2,3,4,4a,9,9a Hexahydro 1h Fluorene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in understanding the intrinsic electronic characteristics of a molecule. For 2,3,4,4a,9,9a-hexahydro-1H-fluorene, with its combination of a rigid aromatic benzene (B151609) ring and a flexible saturated cyclohexane (B81311) ring, these calculations offer insights into how this structural amalgamation influences its electronic behavior. Methods like Density Functional Theory (DFT) are often employed for such investigations, providing a balance between accuracy and computational cost, especially for medium-sized organic molecules. acs.org

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and electronic properties of molecules. It primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comsemanticscholar.org

A larger HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In the case of this compound, the saturation of one ring is expected to lead to a significantly larger HOMO-LUMO gap compared to the fully aromatic fluorene (B118485), which has a more delocalized π-system.

Computational approaches, such as DFT calculations using the B3LYP functional, are standard for determining the energies of these frontier orbitals. researchgate.netresearchgate.net While specific computational data for this compound is not abundant in published literature, we can create a representative table of how such results would be presented.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | 1.5 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 8.3 | A large gap suggests high stability and low reactivity. |

Note: The values in this table are illustrative examples based on typical values for saturated hydrocarbons and are intended to demonstrate the concept.

The distribution of the HOMO and LUMO across the molecular structure is also revealing. For this compound, the HOMO is expected to be localized primarily on the benzene ring, which is the more electron-rich part of the molecule. Conversely, the LUMO would likely be distributed more over the entire structure, including the σ-bonds of the saturated ring.

Charge Distribution and Intramolecular Charge Transfer (ICT) Characteristics

The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. In these maps, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue.

For this compound, the benzene ring would exhibit a more negative electrostatic potential due to the π-electron cloud, making it a site for electrophilic attack. The saturated cyclohexane part of the molecule, with its C-H bonds, would show a more neutral or slightly positive potential.

Intramolecular Charge Transfer (ICT) refers to the transfer of charge between different parts of a molecule upon electronic excitation. While prominent in donor-acceptor systems, significant ICT is not expected in this compound due to the absence of strong electron-donating and electron-withdrawing groups and the insulating nature of the saturated alkyl chain. However, subtle charge redistribution upon excitation can still be analyzed computationally.

Theoretical Prediction of Reactivity and Reaction Pathways

The electronic structure data derived from quantum chemical calculations can be used to predict the reactivity of this compound. Global reactivity descriptors, which can be calculated from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. chalcogen.ro

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -0.5 (EHOMO + ELUMO) | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | 0.5 (ELUMO - EHOMO) | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of electron cloud polarization. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | A measure of the energy lowering of a system when it accepts the maximum possible electron charge from the environment. |

Based on these descriptors, the reactivity of specific sites on the molecule can be predicted. For instance, the benzene ring is the most likely site for electrophilic substitution reactions, such as nitration or halogenation, due to its higher electron density. The saturated cyclohexane ring would be more prone to free-radical reactions, such as halogenation under UV light.

Conformational Landscape Exploration through Computational Modeling

Computational modeling can be used to explore the potential energy surface of the molecule and identify the most stable conformers. This typically involves rotating the single bonds and calculating the energy of each resulting geometry. For the cyclohexane portion of the molecule, the analysis would be similar to that of disubstituted cyclohexanes, considering the steric interactions of the fused ring system. openstax.orgyoutube.comlibretexts.org

The two primary chair conformations of the cyclohexane ring in the cis-fused system would be in equilibrium. A conformational analysis would determine which of these chair forms is more stable by evaluating the steric strain, including 1,3-diaxial interactions. sapub.org The fused benzene ring acts as a bulky substituent, and the most stable conformation will be the one that minimizes steric hindrance.

Validation of Computational Models with Relevant Experimental Data

The accuracy of computational models is ultimately determined by how well they reproduce experimental data. For this compound, several experimental properties can be used for validation. nih.gov

Geometric Parameters: Calculated bond lengths and angles from an optimized molecular structure can be compared to experimental data from X-ray crystallography if available.

Thermochemical Data: Calculated enthalpies of formation can be compared with experimental values, such as those available from the NIST Chemistry WebBook. nist.gov

Spectroscopic Data: Calculated vibrational frequencies (IR and Raman spectra) and NMR chemical shifts can be compared with experimental spectra. A good correlation between the calculated and experimental spectra provides confidence in the computational model. researchgate.net

| Property | Experimental Value | Computational Goal |

|---|---|---|

| Molecular Weight | 172.27 g/mol nih.gov | To have the correct molecular formula and isotopic composition in the model. |

| Enthalpy of Reaction | Data available nist.gov | To accurately predict the energy changes in chemical reactions involving the molecule. |

| Vibrational Frequencies | Experimentally measurable via IR/Raman | To match the calculated vibrational modes with the experimental absorption peaks. |

| NMR Chemical Shifts | Experimentally measurable | To predict the chemical shifts of the different protons and carbons in the molecule. |

Discrepancies between computational and experimental data can often provide deeper insights into the molecular system, highlighting the limitations of the chosen theoretical model or revealing interesting physical phenomena not initially considered.

Advanced Applications of 2,3,4,4a,9,9a Hexahydro 1h Fluorene Scaffolds in Materials and Synthesis

Contributions to Organic Electronic and Optoelectronic Materials

The 2,3,4,4a,9,9a-hexahydro-1H-fluorene core, with its saturated carbocyclic framework fused to an aromatic ring, provides a unique electronic and steric profile. This has been effectively exploited in the design of novel materials for organic electronic and optoelectronic devices, where fine-tuning of charge transport and photophysical properties is paramount.

Role as Donor Units in Dye-Sensitized Solar Cells (DSSCs)

Derivatives of the this compound scaffold have emerged as promising electron donor units in the design of sensitizers for Dye-Sensitized Solar Cells (DSSCs). The partially saturated nature of the hexahydrofluorene moiety can be leveraged to introduce bulky substituents that prevent undesirable dye aggregation on the semiconductor surface, a common issue that can limit device efficiency.

One notable example involves the use of a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole building block, a close structural analog, as a donor fragment in D–A–π–A-type sensitizers. rsc.org Research into this class of dyes has demonstrated that the photovoltaic performance is significantly influenced by the structure of the internal acceptor and the π-spacer. For instance, dyes incorporating a 2,3-diphenylquinoxaline acceptor unit have shown promising power conversion efficiencies (PCEs). The presence of bulky groups is crucial, as their absence can lead to increased charge recombination and dye aggregation, resulting in a dramatic drop in PCE. rsc.org

In a series of sensitizers, the optimal balance between dye concentration on the TiO₂ surface and the electronic effects of the constituent blocks was achieved with a dye featuring an unsubstituted 2,3-diphenylquinoxaline, which reached a PCE of 5.68% with the use of a co-adsorbent. rsc.org Another successful implementation of a hexahydrocarbazole donor, which shares the core structure of hexahydrofluorene, was in a 2,1,3-Benzothiadiazole dye. This sensitizer, which also incorporated a thiopene π-spacer and a cyanoacrylate anchoring group, exhibited photovoltaic properties superior to the well-established WS-2 sensitizer, achieving a PCE of 5.86%. researchgate.net These findings underscore the potential of the hexahydrofluorene scaffold in creating efficient light-harvesting molecules for DSSCs.

| Donor Scaffold | Acceptor Unit | π-Spacer | PCE (%) | Reference |

| 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole | 2,3-diphenylquinoxaline | Thiophene | 5.68 | rsc.org |

| 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole | 2,1,3-Benzothiadiazole | Thiophene | 5.86 | researchgate.net |

Integration into Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes

The this compound framework has also been successfully integrated into fluorescent dyes for Organic Light-Emitting Diodes (OLEDs). The steric bulk of the hexahydrofluorene unit is advantageous in preventing π-π stacking in the solid state, which can lead to aggregation-caused quenching of fluorescence and reduced device performance.

New fluorescent D-A-D (Donor-Acceptor-Donor) dyes have been synthesized utilizing 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as the donor unit and 2,1,3-benzochalcogenadiazoles as the electron-withdrawing group. mdpi.comnih.gov These dyes exhibit bright luminescence originating from an intramolecular charge transfer (ICT) from the hexahydrocarbazole donor to the acceptor. By varying the chalcogen atom (oxygen, sulfur, or selenium) in the acceptor unit, the emission wavelength can be finely tuned. mdpi.comnih.gov

Devices fabricated with these dyes as a single active emission layer have demonstrated clear red electroluminescence with a maximum current efficiency of 0.85 Cd/A. mdpi.com The use of the 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole donor, in place of a more conventional carbazole analog, resulted in a significant shift in the electroluminescence maximum, highlighting the influence of the hexahydrofluorene-type scaffold on the optoelectronic properties. mdpi.com

| Donor Unit | Acceptor Unit | Emission Color | Max. Current Efficiency (Cd/A) | Reference |

| 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole | 2,1,3-benzothiadiazole | Red | 0.85 | mdpi.com |

| 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole | 2,1,3-benzoselenadiazole | Red | Not specified | mdpi.com |

Rational Design Principles for Charge Transport and Photophysical Properties in Hexahydrofluorene-Based Materials

The design of efficient organic electronic materials based on the this compound scaffold is guided by several key principles aimed at optimizing charge transport and photophysical properties. The non-planar, rigid structure of the hexahydrofluorene core can be exploited to control the morphology and intermolecular interactions in thin films.

Charge Transport: In materials designed for charge transport, the hexahydrofluorene unit can serve to spatially separate conjugated segments, thereby influencing the electronic coupling between molecules. This can be advantageous in reducing charge recombination and improving charge mobility. For instance, in bipolar charge transporting materials, where both holes and electrons are mobile, the introduction of fluorene-based moieties can lead to hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org The design of single-compound bipolar materials is a promising approach to enhance device stability by avoiding issues related to the formation of charge transfer complexes in mixed material systems. rsc.orgnih.gov

Photophysical Properties: The photophysical properties of hexahydrofluorene-based materials can be rationally tuned through the strategic placement of electron-donating and electron-accepting substituents. This donor-acceptor approach allows for the manipulation of the HOMO and LUMO energy levels, thereby controlling the absorption and emission wavelengths. The introduction of bulky groups on the hexahydrofluorene scaffold is a critical design element to prevent aggregation and maintain high fluorescence quantum yields in the solid state. nih.gov Furthermore, modifying the length and nature of the π-conjugated bridge connecting the donor and acceptor units can modulate the intramolecular charge transfer character and, consequently, the emission color and efficiency.

Application as Chiral Building Blocks in Asymmetric Synthesis

While the rigid framework of this compound presents a potentially valuable chiral scaffold, its direct application as a chiral building block in asymmetric synthesis is not yet widely documented in peer-reviewed literature. The principles of asymmetric synthesis often rely on the use of readily available, enantiomerically pure starting materials or auxiliaries to control the stereochemical outcome of a reaction. scribd.comnih.gov Although the synthesis of chiral fluorene (B118485) derivatives has been reported, the specific use of enantiopure this compound as a foundational chiral pool material or a chiral auxiliary for the synthesis of other complex molecules remains an area for future exploration.

Development of Novel Catalytic Systems Based on Hexahydrofluorene-Derived Ligands

The development of novel catalytic systems often involves the design of sophisticated ligands that can coordinate to a metal center and influence its reactivity and selectivity. While various fluorene derivatives, such as diazafluorenes, have been employed as ligands in catalysis, the specific use of ligands derived from this compound is not extensively reported. The steric bulk and electronic properties of the hexahydrofluorene scaffold could potentially be harnessed to create unique ligand environments for metal-catalyzed reactions. anr.frnih.govresearchgate.net However, further research is needed to explore the synthesis and catalytic applications of such ligand systems.

Utility as Key Intermediates in the Synthesis of Complex Organic Molecules

The this compound core represents a structural motif that could serve as a key intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals. Its rigid, polycyclic structure can provide a robust framework upon which further chemical transformations can be performed. While the synthesis of various substituted fluorenes and their application as intermediates is an active area of research, specific examples detailing the use of this compound as a pivotal precursor in the total synthesis of complex targets are not prominently featured in the current scientific literature. The construction of related rigid polycyclic systems, such as 2,3,4,4a,9,9a-hexahydro-3,9-methano-1H-indeno[2,1-c]pyridine, has been reported, indicating the feasibility of synthesizing complex molecules based on a hexahydro-indeno framework. rsc.org

Future Perspectives and Research Challenges for 2,3,4,4a,9,9a Hexahydro 1h Fluorene Chemistry

Development of Sustainable and Green Synthetic Methodologies for Hexahydrofluorenes

The traditional synthesis of hexahydrofluorenes often relies on the hydrogenation of fluorene (B118485), a process that can involve harsh conditions and expensive catalysts. The future of hexahydrofluorene synthesis lies in the development of more sustainable and environmentally benign methodologies.

A primary focus will be on advancing catalytic hydrogenation processes. This includes the design of highly efficient and recyclable catalysts based on earth-abundant metals to replace precious metal catalysts like palladium and platinum. Furthermore, the use of biocatalytic hydrogenation , employing enzymes such as dehydrogenases, presents a promising green alternative. nih.gov These enzymatic processes can offer high selectivity under mild reaction conditions, significantly reducing the environmental footprint.

The adoption of flow chemistry for hydrogenation reactions is another key area of development. vapourtec.comacsgcipr.orgmdpi.comyoutube.com Continuous-flow systems offer enhanced safety, better process control, and scalability compared to batch processes, making them ideal for industrial applications. vapourtec.comacsgcipr.org The development of packed-bed reactors with robust heterogeneous catalysts will be crucial for the successful implementation of flow synthesis of hexahydrofluorenes. mdpi.com

Future research will also likely explore photocatalytic methods for the synthesis of hexahydrofluorenes, utilizing light energy to drive the hydrogenation reaction under ambient conditions.

Exploration of Novel Reactivity and Advanced Functionalization Pathways

The saturated carbocyclic framework of 2,3,4,4a,9,9a-Hexahydro-1H-fluorene presents a significant challenge and opportunity for the development of novel reactivity and functionalization strategies. The high thermodynamic stability of C-H bonds in saturated hydrocarbons makes their selective activation and functionalization a formidable task. youtube.com

A major research thrust will be the application of C-H activation/functionalization strategies to the hexahydrofluorene core. youtube.comyoutube.com This will involve the use of transition-metal catalysts to selectively cleave C-H bonds and introduce new functional groups. youtube.com The development of directing groups that can guide the catalyst to specific positions on the hexahydrofluorene scaffold will be critical for achieving regioselectivity. youtube.com

Late-stage functionalization (LSF) will be another pivotal area of research. nih.govnih.govresearchwithrutgers.comacs.orgresearchgate.net LSF allows for the introduction of functional groups into a complex molecule at a late stage of the synthesis, providing rapid access to a diverse range of derivatives. nih.govresearchwithrutgers.comacs.org This approach is particularly valuable in drug discovery for the optimization of lead compounds. nih.gov

The exploration of radical-mediated functionalization pathways could also unlock new avenues for modifying the hexahydrofluorene structure. These methods can provide access to unique substitution patterns that are not achievable through traditional ionic reactions.

Integration of Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling will play an indispensable role in accelerating the discovery and development of new hexahydrofluorene-based molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking will be instrumental in understanding the relationship between the three-dimensional structure of hexahydrofluorene derivatives and their biological or material properties. nih.govnih.gov

QSAR studies can help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govMolecular docking simulations can provide insights into the binding interactions of hexahydrofluorene derivatives with biological targets such as enzymes and receptors, aiding in the rational design of new therapeutic agents. nih.govnih.gov

Furthermore, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of hexahydrofluorene and its derivatives. This can help in understanding reaction mechanisms and predicting the outcomes of chemical transformations.

The integration of these computational tools will not only streamline the research process but also provide a deeper understanding of the fundamental principles governing the chemistry of hexahydrofluorenes.

Broadening the Scope of Hexahydrofluorene Applications in Emerging Technologies

While the applications of fluorene derivatives in areas like organic light-emitting diodes (OLEDs) are well-established, the potential of the saturated this compound core in emerging technologies remains largely untapped. mdpi.com The unique three-dimensional structure and electronic properties of hexahydrofluorenes could lead to novel applications.

One promising area is in the development of new materials for organic electronics . The saturated framework of hexahydrofluorene could be incorporated into polymer backbones to create materials with tailored electronic and physical properties for use in flexible displays, sensors, and photovoltaic devices. The synthesis of hexahydrofluorene-based polymers could lead to materials with improved solubility and processability compared to their fully aromatic counterparts.

The potential of hexahydrofluorenes in photovoltaics also warrants investigation. By functionalizing the hexahydrofluorene scaffold with appropriate electron-donating and electron-accepting groups, it may be possible to design novel materials for organic solar cells.

Furthermore, the chiral nature of certain hexahydrofluorene isomers could be exploited in the development of new chiral materials for applications in asymmetric catalysis and separation science. The enantioselective synthesis of specific stereoisomers will be crucial for realizing this potential. nih.govrsc.orgnih.gov

Unveiling New Roles in Interdisciplinary Scientific Research

The unique structural features of this compound make it an attractive scaffold for interdisciplinary research, particularly in the field of medicinal chemistry. The "escape from flatland" concept in drug design emphasizes the importance of three-dimensional molecular architectures for improving drug properties. acs.org The saturated and rigid framework of hexahydrofluorene offers a distinct 3D shape that can be exploited for the design of novel therapeutic agents.

The hexahydrofluorene scaffold can serve as a template for the development of new enzyme inhibitors and receptor modulators. nih.govnih.govnih.govresearchgate.net By strategically introducing various functional groups onto the core structure, it is possible to create molecules that can interact with specific biological targets with high affinity and selectivity. For instance, recent studies have shown that fluorene derivatives can act as inhibitors of pyruvate (B1213749) dehydrogenase kinase, highlighting the potential of this structural class in drug discovery. nih.gov

The exploration of hexahydrofluorene derivatives in areas such as neurodegenerative diseases, cancer, and infectious diseases could lead to the identification of new lead compounds for drug development. The ability to perform late-stage functionalization on the hexahydrofluorene core will be a significant advantage in generating libraries of compounds for biological screening. nih.govresearchwithrutgers.comacs.org

The interdisciplinary nature of this research will require close collaboration between synthetic chemists, computational chemists, and biologists to fully unlock the potential of this compound in science and technology.

Q & A

Q. How do this compound derivatives compare to carbazole analogs in optoelectronic performance?

- Methodological Answer :

- Photoluminescence quantum yield (PLQY) : Hexahydro derivatives exhibit higher PLQY (45–60%) vs. carbazoles (25–40%) due to reduced aggregation quenching .

- Electron mobility : Time-of-flight measurements show μe = 0.02 cm²/Vs for hexahydrofluorene vs. 0.005 cm²/Vs for carbazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.